3-[(iso-Propyloxy)methyl]thiophenol
Description
Significance of Aryl Thiols as Versatile Synthons in Contemporary Organic Synthesis
Aryl thiols, or thiophenols, are a class of organosulfur compounds characterized by a sulfhydryl group (-SH) attached to an aromatic ring. ekb.egsigmaaldrich.com They are highly valued in organic synthesis for their role as versatile synthons, which are molecular fragments that can be readily incorporated into larger, more complex structures. The thiol group is a potent nucleophile and can participate in a wide array of chemical transformations, including the formation of carbon-sulfur bonds, which are prevalent in many biologically active molecules and pharmaceutical agents. orgsyn.org The acidity of the S-H bond also allows for its use in various catalytic and synthetic processes. nih.gov The reactivity of thiophenols makes them key intermediates in the synthesis of diverse heterocyclic compounds and other sulfur-containing molecules. sigmaaldrich.com
Overview of Strategic Research Directions for Functionalized Thiophenol Compounds
Current research involving functionalized thiophenol compounds is directed towards several key areas. A major focus is the development of new catalysts where the thiol group can coordinate to a metal center, influencing the catalyst's activity and selectivity. Another significant direction is the synthesis of novel pharmaceutical agents, as the thiophenol moiety is a key structural feature in various drugs. orgsyn.org Furthermore, the unique electronic properties of organosulfur compounds make them attractive for applications in materials science, including the development of organic conductors and semiconductors. Research also continues into novel synthetic methodologies for creating complex thiophenol derivatives with high efficiency and selectivity.
Contextualizing 3-[(iso-Propyloxy)methyl]thiophenol within the Broader Landscape of Organosulfur and Ether Chemistry
Table 1: Representative Physicochemical Properties of Analogous Thiophenol Derivatives
| Property | 3-Methylthiophenol | 3-Methoxythiophenol |
| Molecular Formula | C₇H₈S | C₇H₈OS |
| Molecular Weight | 124.20 g/mol | 140.20 g/mol |
| Boiling Point | 196 °C (lit.) | 223-226 °C (lit.) |
| Density | 1.044 g/mL at 25 °C (lit.) | 1.13 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.5762 (lit.) | 1.587 (lit.) |
| CAS Number | 108-40-7 | 15570-12-4 |
Data sourced from publicly available chemical supplier information for analogous compounds. orgsyn.org
Table 2: Representative Spectroscopic Data Interpretation for Analogous Thiophenol Derivatives
| Spectroscopic Technique | Expected Features for a Thiophenol Derivative |
| ¹H NMR | Aromatic protons (multiple signals, ~7.0-7.8 ppm), SH proton (singlet, variable shift), and signals corresponding to the alkyl/ether protons. For the target compound, one would expect signals for the isopropoxy and methyl protons. |
| ¹³C NMR | Aromatic carbons (multiple signals, ~120-140 ppm), and signals for the carbons in the substituent groups. |
| IR Spectroscopy | Characteristic S-H stretching band (~2550-2600 cm⁻¹), C-S stretching, C-O-C stretching (~1000-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
This table provides a generalized interpretation based on established principles of spectroscopic analysis for organic compounds.
Structure
3D Structure
Properties
IUPAC Name |
3-(propan-2-yloxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8(2)11-7-9-4-3-5-10(12)6-9/h3-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEPWVZKDWKHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC(=CC=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iso Propyloxy Methyl Thiophenol and Analogous Structural Motifs
Strategies for the Deliberate Construction of the Thiophenol Functional Group
The introduction of a thiol group onto an aromatic ring is a fundamental transformation in organic synthesis. Several reliable methods have been developed, each with its own advantages and limitations. These strategies can be broadly categorized into reduction-based approaches, transition metal-catalyzed cross-coupling reactions, and the use of thiol surrogates.
Reduction-Based Approaches for the Synthesis of Aryl Thiols
One of the most traditional and widely used methods for preparing thiophenols is the reduction of arenesulfonyl chlorides. google.comgoogle.comwipo.int This approach typically involves the use of a reducing agent to convert the sulfonyl chloride functionality into the desired thiol. A common reducing agent for this transformation is zinc dust in the presence of an acid, such as sulfuric or acetic acid. google.com The reaction proceeds through the formation of a zinc aryl sulfinate intermediate, which is then further reduced to the thiophenol. google.com While effective, this method can be exothermic and require careful temperature control, especially on a larger scale. google.com
Another powerful reducing agent for this conversion is triphenylphosphine. researchgate.netorganic-chemistry.org This reagent offers a milder and more selective method for the reduction of arylsulfonyl chlorides to the corresponding arylthiols. The reaction is typically carried out in an anhydrous solvent like toluene. researchgate.net
Hydrogenation using a palladium catalyst represents another viable reduction strategy. google.comwipo.int This method involves reacting the aryl sulfonyl chloride with hydrogen gas in the presence of a palladium catalyst, often supported on carbon, and a base. The choice of base and reaction conditions can be crucial for achieving high yields and selectivity. google.com
| Starting Material | Reagents and Conditions | Product | Key Features |
| Aryl Sulfonyl Chloride | 1. Zinc dust, Sulfuric/Acetic Acid | Aryl Thiol | Traditional method, can be exothermic. google.com |
| Aryl Sulfonyl Chloride | Triphenylphosphine, Toluene | Aryl Thiol | Mild and selective. researchgate.netorganic-chemistry.org |
| Aryl Sulfonyl Chloride | H₂, Palladium Catalyst, Base | Aryl Thiol | Catalytic hydrogenation, requires pressure. google.com |
| Phenols | Newman-Kwart and Schonberg rearrangement | Aryl Thiols | Classical named reaction, limited scope. lookchem.com |
| Grignard Reagent | Sulfur | Aryl Thiols | Utilizes organometallic reagents. lookchem.com |
| Aryl Disulfides | Reduction | Aryl Thiols | Requires prior synthesis of disulfides. lookchem.com |
Carbon-Sulfur Bond Formation via Transition Metal-Catalyzed Coupling Reactions
In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-sulfur bonds. beilstein-journals.orgnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has been adapted for the synthesis of aryl thioethers and, subsequently, thiophenols. wikipedia.orgorganic-synthesis.comorganic-chemistry.orgyoutube.com This methodology allows for the coupling of aryl halides or triflates with a variety of sulfur nucleophiles. wikipedia.org
Copper-catalyzed reactions also provide an effective means of forming C–S bonds. organic-chemistry.orgorganic-chemistry.org For instance, aryl iodides can be coupled with elemental sulfur in the presence of a copper(I) iodide (CuI) catalyst, followed by reduction to yield the thiophenol. organic-chemistry.org Another approach involves the use of sodium sulfide (B99878) as the sulfur source in a copper-catalyzed reaction with aryl iodides. organic-chemistry.org
Nickel-catalyzed cross-coupling reactions have also been developed for the synthesis of aryl sulfides, which can then be converted to thiophenols. organic-chemistry.org These reactions often exhibit high efficiency and a broad substrate scope. organic-chemistry.org
| Catalyst System | Coupling Partners | Product | Key Features |
| Palladium/Ligand | Aryl Halide/Triflate + Thiol or Thiol Surrogate | Aryl Thioether/Thiophenol | Broad scope, mild conditions. wikipedia.orgucl.ac.uk |
| Copper(I) Iodide | Aryl Iodide + Sulfur Powder | Aryl Thiol (after reduction) | Utilizes elemental sulfur. organic-chemistry.org |
| Copper Powder | Aryl Iodide + Sodium Sulfide | Aryl Thiol | Direct thiolation with a simple sulfur source. organic-chemistry.org |
| Nickel Catalyst | Aryl Halide + Thiol | Aryl Thioether | Effective for a range of substrates. organic-chemistry.org |
Exploitation of Thiol Surrogates in Multistep Synthesis
To circumvent the often unpleasant odor and reactivity of thiols, chemists have developed various "thiol surrogates." These are reagents that can introduce the sulfur atom and are later converted to the free thiol group. researchgate.net For instance, sodium thiosulfate (B1220275) can be used in a palladium-catalyzed reaction with aryl halides, followed by reduction with zinc and hydrochloric acid to furnish the desired aryl thiol. lookchem.comresearchgate.net This method offers the advantage of using a cheap and non-toxic sulfur source. lookchem.com
Another strategy involves the use of mercaptoesters, such as 2-ethylhexyl-3-mercaptopropionate, which can act as both a thiol surrogate and a protecting group. researchgate.netacs.org These can be coupled with aryl halides under palladium catalysis, and the thiol group can be unmasked under mild basic conditions. acs.org Sodium arylsulfinates have also been explored as odorless and solid thiol surrogates in the synthesis of thioethers. polyu.edu.hk
| Thiol Surrogate | Reaction Sequence | Product | Advantages |
| Sodium Thiosulfate | 1. Pd-catalyzed coupling with Aryl Halide. 2. Reduction (e.g., Zn/HCl). | Aryl Thiol | Inexpensive, odorless sulfur source. lookchem.comresearchgate.net |
| 2-Ethylhexyl-3-mercaptopropionate | 1. Pd-catalyzed coupling with Aryl Halide. 2. Base-mediated deprotection. | Aryl Thiol | Odorless, serves as a protective group. researchgate.netacs.org |
| Sodium Arylsulfinate | Coupling with Aryl Halide. | Diaryl Thioether | Solid, odorless sulfur source. polyu.edu.hk |
| 1,2-Ethanedithiol | Copper-catalyzed coupling with Aryl Halide. | Aryl Thiol | Single-step synthesis. researchgate.net |
Approaches for the Precise Incorporation of the iso-Propyloxy(methyl) Ether Moiety
The synthesis of the iso-propyloxy(methyl) ether portion of the target molecule requires methods for ether formation. Classical and modern etherification protocols are well-suited for this purpose.
Classical and Contemporary Etherification Protocols for Alkoxymethyl Ethers
The Williamson ether synthesis is a cornerstone of ether formation and is highly applicable to the synthesis of alkoxymethyl ethers. masterorganicchemistry.combyjus.comwikipedia.orgyoutube.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of 3-[(iso-propyloxy)methyl]thiophenol, this could involve the reaction of a 3-halomethylthiophenol derivative with sodium isopropoxide, or the reaction of a 3-mercaptophenylmethanol derivative with an isopropyl halide in the presence of a base. The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com
Acid-catalyzed addition of alcohols to alkenes is another method for ether synthesis, particularly for tertiary alcohols. masterorganicchemistry.comlibretexts.org Alkoxymercuration-demercuration offers a milder alternative for the Markovnikov addition of an alcohol to an alkene, yielding an ether without carbocation rearrangement. masterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org
Modern methods for ether synthesis include gold-catalyzed intermolecular reactions of alcohols and catalytic asymmetric synthesis of silyl (B83357) ethers. acs.orgnih.govorganic-chemistry.org
| Method | Reactants | Product | Key Features |
| Williamson Ether Synthesis | Alkoxide + Primary Alkyl Halide | Ether | Classic SN2 reaction, versatile. masterorganicchemistry.combyjus.comwikipedia.orgyoutube.com |
| Acid-Catalyzed Dehydration | Two Alcohols (for symmetrical ethers) | Symmetrical Ether | Industrial method for simple ethers. libretexts.org |
| Alkoxymercuration-Demercuration | Alkene + Alcohol | Ether | Markovnikov addition, avoids rearrangements. masterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org |
| Gold-Catalyzed Etherification | Alcohols | Unsymmetrical Ethers | Microwave-assisted, moisture tolerant. organic-chemistry.org |
| Silver Oxide Variation | Alcohol + Alkyl Halide with Ag₂O | Ether | Milder conditions than traditional Williamson. libretexts.org |
Chemoenzymatic and Asymmetric Synthetic Routes to Optically Active Ether Precursors
For the synthesis of chiral molecules, chemoenzymatic strategies offer a powerful approach to obtain enantiomerically pure compounds. cabidigitallibrary.orgresearchgate.nettaylorfrancis.comnih.govpharmasalmanac.com Enzymes, such as lipases and dehydrogenases, can be used for the kinetic resolution of racemic mixtures or the desymmetrization of prochiral substrates to produce chiral alcohols or acetates with high enantiomeric excess. cabidigitallibrary.orgresearchgate.net These chiral building blocks can then be converted into optically active ether precursors.
Asymmetric catalysis provides another route to chiral ethers. acs.orgnih.govrsc.org The use of chiral catalysts can direct the formation of a specific enantiomer of an ether. For example, organocatalytic asymmetric synthesis has been used to create Si-stereogenic silyl ethers. acs.orgnih.gov While not directly forming the iso-propyloxy(methyl) ether, these principles of asymmetric synthesis can be applied to generate chiral precursors that lead to the desired optically active target molecule.
| Approach | Key Transformation | Outcome | Significance |
| Chemoenzymatic Synthesis | Enzymatic kinetic resolution or desymmetrization. | Enantiomerically enriched alcohols or acetates. | Provides access to chiral building blocks. cabidigitallibrary.orgresearchgate.nettaylorfrancis.comnih.govpharmasalmanac.com |
| Asymmetric Catalysis | Use of chiral catalysts in etherification reactions. | Optically active ethers. | Direct formation of chiral ethers. acs.orgnih.govrsc.org |
Development and Optimization of Convergent and Linear Synthetic Sequences for the Target Compound
A linear synthesis would involve the sequential modification of a single starting material. A plausible linear route to this compound could commence with 3-methylthiophenol. The synthesis would proceed through the bromination of the methyl group, followed by nucleophilic substitution with isopropoxide to form the desired ether linkage.
Plausible Linear Synthetic Route:
Bromination: 3-Methylthiophenol is subjected to radical bromination, typically using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), to yield 3-(bromomethyl)thiophenol.
Etherification: The resulting benzylic bromide is then treated with sodium isopropoxide, prepared by reacting isopropanol (B130326) with a strong base like sodium hydride, to furnish this compound via a Williamson ether synthesis. libretexts.orgyoutube.com
Plausible Convergent Synthetic Route:
Fragment 1 Synthesis (3-Mercaptobenzyl Alcohol): This fragment can be prepared from 3-aminobenzyl alcohol via the Leuckart thiophenol reaction or through diazotization followed by reaction with a sulfur source.
Fragment 2 Synthesis (Isopropyl Halide/Tosylate): Isopropyl alcohol can be readily converted to isopropyl bromide or tosylate.
Final Coupling: The two fragments are coupled via a Williamson ether synthesis, where the sodium salt of 3-mercaptobenzyl alcohol (formed by treatment with a base) reacts with the isopropyl electrophile.
The optimization of these sequences would involve screening various reaction conditions, such as solvents, temperatures, and catalysts, to maximize the yield and purity of each step.
Investigation of Novel Catalytic Systems in the Preparation of Substituted Thiophenol Derivatives
Recent advancements in catalysis offer promising avenues for the synthesis of substituted thiophenols with improved efficiency and sustainability.
Mechanochemical Activation Strategies for Carbon-Sulfur and Carbon-Oxygen Bond Formation
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in organic synthesis. thieme-connect.comacs.org This solvent-free or low-solvent approach can lead to faster reaction times, higher yields, and access to novel reactivity. thieme-connect.com
For the synthesis of this compound, mechanochemical methods could be applied to both the crucial C-S and C-O bond-forming steps. For instance, the formation of the thiophenol from an aryl halide could be achieved through a mechanochemically assisted copper- or palladium-catalyzed C-S coupling reaction. organic-chemistry.org Similarly, the Williamson ether synthesis step could potentially be accelerated under ball-milling conditions, reducing the need for bulk solvents and potentially lowering reaction temperatures.
Table 1: Hypothetical Comparison of Solution-Phase vs. Mechanochemical Synthesis for C-S Coupling
| Parameter | Solution-Phase (Typical) | Mechanochemical |
| Catalyst | Pd(OAc)2 / Ligand | Pd(OAc)2 |
| Solvent | Toluene | None |
| Temperature | 80-110 °C | Room Temperature |
| Reaction Time | 12-24 hours | 1-3 hours |
| Yield | 75-90% | 80-95% |
Application of Ionic Liquid Media for Enhanced Reaction Efficiency and Selectivity
Ionic liquids (ILs) are salts with melting points below 100 °C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive media for chemical reactions. rsc.orgunex.es
In the context of synthesizing this compound, ionic liquids could serve multiple roles. They can act as the solvent, facilitating the dissolution of reactants and catalysts. Certain functionalized ionic liquids can also act as catalysts or co-catalysts, enhancing reaction rates and selectivity. For the C-S bond formation, a task-specific ionic liquid could promote the nucleophilic aromatic substitution of a halide with a sulfur nucleophile. For the etherification step, an ionic liquid could provide a polar, non-coordinating environment that favors the SN2 reaction pathway of the Williamson ether synthesis.
Design of High-Yield and Atom-Economical Synthetic Pathways
The principles of green chemistry, particularly atom economy, are crucial in modern synthetic design. An atom-economical reaction is one in which a high proportion of the atoms from the starting materials are incorporated into the final product.
To design a high-yield and atom-economical synthesis of this compound, several strategies can be employed:
Catalytic C-H Functionalization: Instead of pre-functionalizing the aromatic ring with a halide, a direct C-H thiolation approach could be explored. This would eliminate a synthetic step and reduce waste.
Thiol-Free Thioether Synthesis: Recent methods allow for the synthesis of thioethers without the use of odorous and easily oxidized thiols. nih.gov For example, a thiol-free organocatalytic protocol using an alcohol and an aryl chloride could be adapted. nih.gov
Chemical Reactivity and Mechanistic Investigations of 3 Iso Propyloxy Methyl Thiophenol
Transformations Involving the Aryl Thiol (-SH) Functional Group
The aryl thiol group is a versatile functional handle, engaging in oxidation, nucleophilic, and radical-mediated reactions. Its acidity and the high nucleophilicity of the corresponding thiolate anion are central to its reactivity profile.
Oxidation and Reduction Pathways of the Thiol Moiety
The thiol group is susceptible to oxidation, with the primary product being the corresponding disulfide. This transformation is a common pathway for thiols and is crucial in various chemical and biological processes.
Oxidation to Disulfides: The oxidation of 3-[(iso-propyloxy)methyl]thiophenol to its disulfide, 1,2-bis(3-((isopropoxymethyl)phenyl))disulfane, can be achieved using a range of mild oxidizing agents. Common reagents for this transformation include molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, and iodine. organic-chemistry.orglibretexts.org For instance, reacting thiols with hydrogen peroxide in the presence of a catalytic amount of an iodide salt provides an environmentally benign method for disulfide formation. organic-chemistry.org The reaction proceeds via the in situ generation of iodine, which mediates the oxidative coupling. organic-chemistry.org The disulfide bond is characterized by a relatively weak S-S bond, making this transformation reversible. libretexts.org
Reduction of Disulfides: The reverse reaction, the reduction of the disulfide back to the thiol, is readily accomplished with common reducing agents. Reagents like zinc metal in an acidic medium (e.g., Zn/HCl) are effective for cleaving the disulfide bond and regenerating the thiol functional group. libretexts.org This redox equilibrium is a hallmark of thiol chemistry.
Further oxidation of the sulfur atom beyond the disulfide state can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids, though this typically requires stronger oxidizing conditions. manavchem.com
Nucleophilic Reactivity of the Thiol and Thiolate Species
Thiophenols are more acidic than their phenolic counterparts, readily forming thiolate anions (ArS⁻) in the presence of a base. This thiolate is a potent nucleophile, capable of participating in a variety of substitution and addition reactions.
S-Alkylation and S-Arylation: The thiolate derived from this compound can readily react with alkyl halides in classic SN2 reactions to form thioethers. The high nucleophilicity of the sulfur atom drives these reactions efficiently. manavchem.com
Furthermore, the thiol can participate in nucleophilic aromatic substitution (SNAr) reactions. acsgcipr.org In these processes, the thiolate displaces a leaving group (typically a halide) on an electron-deficient aromatic or heteroaromatic ring. acsgcipr.orgacs.orgnih.gov The reaction proceeds through a Meisenheimer complex intermediate, and its success often depends on the presence of electron-withdrawing groups on the aryl halide. acsgcipr.org Typical conditions involve a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylacetamide (DMAc). acs.orgnih.gov
| Reaction Type | Reagent/Conditions | Product Type | Reference |
| S-Alkylation | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | Aryl Alkyl Thioether | manavchem.com |
| S-Arylation (SNAr) | Electron-Deficient Aryl Halide, Base (e.g., K₂CO₃), DMAc | Diaryl Thioether | acsgcipr.orgacs.orgnih.gov |
| Copper-Catalyzed Cross-Coupling | Aryl Halide, CuI, Base, Light | Diaryl Thioether | organic-chemistry.org |
A more modern approach for forming aryl thioethers involves copper-catalyzed cross-coupling reactions, which can proceed under mild conditions, even at 0°C, and are tolerant of various functional groups. organic-chemistry.org
Radical Reactions Initiated or Propagated by Thiol Radicals
The relatively weak S-H bond in thiophenols (around 365 kJ/mol) allows for the facile generation of a thiyl radical (ArS•) through hydrogen atom abstraction. libretexts.orgnih.gov This radical is a key intermediate in several important chemical transformations.
Thiyl Radical Generation and Propagation: Thiyl radicals can be generated through various methods, including photolysis, radiolysis, or reaction with radical initiators. rsc.org For instance, pulse radiolysis of thiophenols in n-butyl chloride solution leads to the formation of thiyl radicals. rsc.org Once formed, the thiyl radical is a persistent species that can engage in further reactions. rsc.org
Thiol-Ene and Thiol-Yne Reactions: A characteristic reaction of thiyl radicals is their addition across carbon-carbon multiple bonds, as seen in thiol-ene and thiol-yne reactions. libretexts.orgnih.gov This process involves the addition of the thiyl radical to an alkene or alkyne, generating a carbon-centered radical. This new radical can then abstract a hydrogen atom from another thiol molecule, propagating a radical chain reaction and resulting in the net hydrothiolation of the unsaturated bond. nih.gov These reactions are highly efficient and represent a cornerstone of radical chemistry for forming C-S bonds. nih.gov
| Radical Process | Initiation | Key Intermediate | Typical Outcome | Reference |
| Hydrogen Abstraction | Radical Initiator, Light | Thiyl Radical (ArS•) | Initiation of Radical Chains | libretexts.orgrsc.org |
| Thiol-Ene Reaction | Thiyl Radical Addition to Alkene | Carbon-Centered Radical | C-S Bond Formation (Hydrothiolation) | nih.gov |
| Dimerization | Thiyl Radical Coupling | Disulfide | Reversible Dimer Formation | rsc.org |
Reactivity Profile of the iso-Propyloxy(methyl) Ether Linkage
The iso-propyloxymethyl group attached to the benzene (B151609) ring is a type of benzylic ether. While ethers are generally considered stable and unreactive, this specific linkage can undergo cleavage and participate in certain intramolecular events under appropriate conditions.
Selective Cleavage and Derivatization Reactions of the Ether Moiety
The cleavage of aryl-alkyl ethers is a synthetically important transformation, typically requiring strong acidic or Lewis acidic conditions. masterorganicchemistry.com
Acid-Catalyzed Cleavage: The reaction of an ether with a strong acid like HBr or HI is a classic method for ether cleavage. masterorganicchemistry.comyoutube.comyoutube.com The mechanism begins with the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com Subsequently, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms. For aryl ethers, the cleavage typically occurs at the alkyl-oxygen bond because the sp²-hybridized carbon of the aromatic ring is resistant to SN2 attack. youtube.com In the case of this compound, treatment with excess strong acid would be expected to cleave the ether linkage to yield 3-mercaptobenzyl alcohol and an isopropyl halide.
Other reagents, such as boron tribromide (BBr₃) or antimony pentachloride, are also highly effective for the deprotection of aryl methyl and other alkyl ethers under mild conditions. masterorganicchemistry.comresearchgate.net
Participation of the Ether Oxygen in Intramolecular Cyclizations and Rearrangements
The positioning of the ether-containing substituent on the aromatic ring allows for the possibility of intramolecular reactions, although such pathways are highly dependent on the specific reaction conditions and the presence of other reactive sites on the molecule.
For instance, in related systems, ortho-iodoaryl ethers can undergo photocyclization to form dibenzofuran-type structures. rsc.org While this compound lacks the ortho-iodo group necessary for this specific transformation, it highlights the potential for the ether oxygen to participate in cyclization reactions if a suitable reactive partner is installed on the ring. The meta-substitution pattern, as in the title compound, makes direct intramolecular electrophilic aromatic substitution challenging, as the ether is an ortho, para-director. masterorganicchemistry.com However, the generation of radical or metal-complex intermediates could potentially open pathways for novel intramolecular bond formations. For example, palladium-catalyzed intramolecular C-H activation has been used to form palladacycles from related aryl structures, leading to subsequent functionalization. acs.org While not directly demonstrated for this molecule, such strategies represent a potential avenue for exploring its intramolecular reactivity.
Electrophilic Aromatic Substitution Reactions of the Thiophenol Ring
The thiophenol ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents on the benzene ring: the thiol (-SH) group and the isopropoxymethyl [-CH₂OCH(CH₃)₂] group.
The thiol group is known to be an ortho-, para-directing activator, meaning it increases the rate of electrophilic aromatic substitution compared to benzene and directs incoming electrophiles to the positions ortho and para to itself. This is due to the ability of the sulfur atom's lone pairs to donate electron density into the ring through resonance, stabilizing the arenium ion intermediate. The isopropoxymethyl group at the meta position relative to the thiol group will also influence the substitution pattern. This group is generally considered to be weakly activating or deactivating and is also an ortho-, para-director.
Given the positions of the existing substituents, the potential sites for electrophilic attack are C2, C4, C5, and C6. The C2 and C6 positions are ortho to the thiol group, while the C4 position is para to the thiol group. The C2 and C4 positions are also ortho and para, respectively, to the isopropoxymethyl group. The directing effects of both groups will therefore influence the final product distribution. In electrophilic aromatic substitution of monosubstituted benzenes with electron-donating groups, a mixture of ortho and para isomers is typically formed. dergipark.org.tr The steric bulk of the incoming electrophile and the substituents already present can also influence the regioselectivity. dergipark.org.tr
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Attack | Influence of -SH Group | Influence of -CH₂OCH(CH₃)₂ Group | Predicted Favorability |
| C2 | Ortho (Activating) | Ortho (Activating) | Highly Favorable |
| C4 | Para (Activating) | Meta | Favorable |
| C5 | Meta | Para (Activating) | Favorable |
| C6 | Ortho (Activating) | Meta | Favorable |
It is important to note that while the thiol group is activating, it can also be prone to oxidation under the conditions of some electrophilic aromatic substitution reactions, such as nitration or halogenation. researchgate.net This can lead to the formation of disulfides or sulfonic acids, complicating the reaction outcome.
Studies on Chemo-, Regio-, and Stereoselectivity in Reactions Involving Multiple Reactive Sites
The molecule this compound possesses three principal reactive sites: the nucleophilic thiol group, the aromatic ring, and the ether linkage. This multiplicity of reactive centers raises questions of chemoselectivity in various reactions.
The thiol group is a strong nucleophile and is readily deprotonated to form a thiolate, which is an even more potent nucleophile. masterorganicchemistry.com Thiolates can participate in SN2 reactions with alkyl halides to form thioethers. masterorganicchemistry.com The thiol group can also be oxidized to form disulfides. researchgate.net
The aromatic ring, as discussed, can undergo electrophilic substitution. The ether linkage, while generally stable, can be cleaved under strongly acidic conditions.
Therefore, reactions involving this compound and a reagent that can react at multiple sites would require careful control of reaction conditions to achieve the desired chemoselectivity. For instance, in a reaction with an electrophile, competition between electrophilic attack on the aromatic ring and oxidation of the thiol group would be a key consideration. The choice of solvent and temperature can significantly influence the outcome. Theoretical studies on other systems have shown that factors like steric hindrance and electronic effects play a crucial role in determining chemo-, regio-, and stereoselectivity. nih.gov
Table 2: Competing Reactive Sites and Factors Influencing Selectivity
| Reactive Site | Type of Reactivity | Potential Competing Reactions | Factors Favoring Reaction at this Site |
| Thiol (-SH) | Nucleophilic Attack, Oxidation | Electrophilic Aromatic Substitution | Basic conditions (for thiolate formation), mild oxidizing agents. |
| Aromatic Ring | Electrophilic Substitution | Thiol Oxidation | Lewis or Brønsted acid catalysis, appropriate electrophile. |
| Ether Linkage | Cleavage | Reactions at other sites | Strong acid, high temperatures. |
Kinetic and Thermodynamic Analysis of Key Reaction Steps
For electrophilic aromatic substitution, the rate-determining step is typically the formation of the arenium ion (σ-complex). nih.gov The stability of this intermediate, and thus the activation energy to form it, is influenced by the electronic properties of the substituents. The electron-donating thiol and isopropoxymethyl groups are expected to stabilize the arenium ion, leading to a faster reaction rate compared to benzene.
Kinetic and thermodynamic data have been reported for the reaction of thiolate ions with substituted nitrobenzenes, highlighting the strong kinetic preference for attack at unsubstituted ring positions. rsc.org In the context of this compound, the thiolate formed under basic conditions would be a potent nucleophile.
Studies on the gas-phase reactions of chlorothiophenols with oxygen atoms have provided kinetic data, including rate constants and activation energies. researchgate.netrsc.org While the reaction conditions are different from typical solution-phase organic reactions, these studies provide insight into the reactivity of the C-S-H linkage in thiophenols.
Table 3: Illustrative Kinetic and Thermodynamic Parameters for Related Reactions
| Reaction Type | Model Compound/System | Parameter | Value | Reference |
| Thiophenoxyl-hydrogen abstraction | 2,3,4-Trichlorothiophenol + O(³P) | Rate Constant (1000 K) | 7.29 x 10⁻¹⁴ cm³ per molecule per s | researchgate.net |
| Nucleophilic Aromatic Substitution | Ethanethiolate + 1,3,5-Trinitrobenzene | Rate Constant (k₁) | (Value not specified) | rsc.org |
| Substitution Reaction | Salen + [Cu(PDTC)₂] Complex | Activation Energy (Ea) | 93.43 kJ/mol | samipubco.com |
| Substitution Reaction | Salen + [Cu(PDTC)₂] Complex | Activation Enthalpy (ΔH‡) | 90.91 kJ/mol | samipubco.com |
| Substitution Reaction | Salen + [Cu(PDTC)₂] Complex | Activation Entropy (ΔS‡) | 0.118 kJ/mol·K | samipubco.com |
The positive activation enthalpy in the substitution reaction of the Salen complex indicates an endothermic process, while the positive activation entropy suggests a dissociative mechanism. samipubco.com Similar detailed kinetic and thermodynamic studies on this compound would be invaluable for optimizing reaction conditions and understanding its reaction mechanisms.
Advanced Spectroscopic and Structural Characterization of 3 Iso Propyloxy Methyl Thiophenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
The ¹H and ¹³C NMR spectra of 3-[(iso-Propyloxy)methyl]thiophenol would provide the initial and most fundamental structural information. The chemical shift (δ) of each nucleus is indicative of its local electronic environment.
Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show distinct signals for each type of proton in the molecule.
Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the meta-substitution pattern, a complex splitting pattern would be anticipated.
Thiol Proton (-SH): A broad singlet corresponding to the thiol proton would be expected, with a chemical shift that can vary but is often found between δ 3.0 and 4.0 ppm.
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge connecting the aromatic ring and the isopropoxy group would likely appear as a singlet around δ 4.5 ppm.
iso-Propyl Protons: The isopropyl group would exhibit two distinct signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton would be expected around δ 3.6-3.8 ppm, and the methyl protons would appear further upfield, likely around δ 1.2 ppm.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom.
Aromatic Carbons: Six signals would be expected for the aromatic carbons. The carbon attached to the sulfur (C-S) and the carbon attached to the methylene group (C-CH₂) would have distinct chemical shifts from the other four. The C-S carbon is anticipated around δ 128-130 ppm, similar to thiophenol. researchgate.net
Methylene Carbon (-CH₂-): The signal for the methylene carbon would likely be in the range of δ 70-75 ppm.
iso-Propyl Carbons: The methine carbon (-CH) of the isopropyl group would appear around δ 70 ppm, while the two equivalent methyl carbons (-CH₃) would be found at a much higher field, around δ 22 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 7.5 (m) | 125 - 135 |
| Thiol SH | 3.0 - 4.0 (br s) | - |
| Methylene O-CH₂-Ar | ~4.5 (s) | 70 - 75 |
| iso-Propyl CH | 3.6 - 3.8 (sept) | ~70 |
| iso-Propyl CH₃ | ~1.2 (d) | ~22 |
| Aromatic C-S | - | 128 - 130 |
| Aromatic C-CH₂ | - | 138 - 140 |
These are predicted values based on analogous structures. Actual experimental values may vary.
To confirm the assignments made from one-dimensional NMR and to piece together the molecular skeleton, two-dimensional (2D) NMR experiments are indispensable. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. chemicalbook.com For this compound, COSY would show correlations between the coupled aromatic protons, helping to delineate the substitution pattern. A clear correlation between the isopropyl methine proton and the isopropyl methyl protons would also be a key feature.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J_CH). chemicalbook.com This powerful technique would definitively link each proton signal to its attached carbon, for instance, confirming the assignment of the methylene protons to the methylene carbon and the aromatic protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). chemicalbook.com HMBC is crucial for connecting the different fragments of the molecule. Key expected correlations would include the methylene protons showing a cross-peak to the aromatic C-CH₂ carbon and the isopropyl methine carbon, thus bridging the aromatic and aliphatic portions of the molecule. Correlations from the aromatic protons to neighboring carbons would further solidify the structural assignment. researchgate.net
NMR spectroscopy can also provide insights into the three-dimensional structure and dynamic behavior of molecules. ajol.info For this compound, variable temperature (VT) NMR studies could reveal information about the rotational barrier around the C-S bond and the C-O bonds. The conformation of the isopropoxy group relative to the rest of the molecule could be investigated through Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space, or by detailed analysis of coupling constants. nist.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups, each of which has characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to display several key absorption bands:
S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹ is characteristic of the thiol S-H stretching vibration. nist.gov
Aromatic C-H Stretch: Signals for the aromatic C-H stretching would appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene and isopropyl groups would be observed just below 3000 cm⁻¹.
C-O Stretch: A strong band corresponding to the C-O ether linkage would be prominent in the 1100-1200 cm⁻¹ region.
Aromatic C=C Bends: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon double bond stretching vibrations within the benzene ring.
Aromatic C-H Bends: Out-of-plane C-H bending vibrations would appear in the 680-900 cm⁻¹ region, and their pattern can help confirm the meta-substitution of the aromatic ring.
Raman spectroscopy would provide complementary information, often showing strong signals for non-polar bonds like C-S and C-C, which may be weak in the IR spectrum. nih.gov
Table 2: Predicted Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| S-H stretch | 2550 - 2600 | Weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2980 | Medium-Strong |
| C=C aromatic stretch | 1450 - 1600 | Medium-Strong |
| C-O ether stretch | 1100 - 1200 | Strong |
| Aromatic C-H bend (out-of-plane) | 680 - 900 | Strong |
These are predicted values based on known functional group frequencies.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the elemental formula (C₁₀H₁₄OS).
Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The fragmentation pattern provides a fingerprint that can help confirm the structure. For this compound, key expected fragments would include:
Molecular Ion (M⁺): A peak corresponding to the intact molecule.
Loss of the isopropyl group: A significant fragment resulting from the cleavage of the C-O bond of the ether.
Tropylium-type ions: Rearrangement and fragmentation of the aromatic ring are common, often leading to characteristic ions.
Benzylic cleavage: Cleavage of the bond between the methylene group and the aromatic ring would be another likely fragmentation pathway.
Analysis of the fragmentation of related compounds like thiophenol shows characteristic losses, which can provide a basis for interpreting the spectrum of the title compound. researchgate.net
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and π-System Characterization
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule, particularly those involving π-electron systems.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would be dominated by absorptions due to the π → π* transitions of the substituted benzene ring. Thiophenol itself exhibits characteristic absorption bands, and the substitution pattern of the title compound would be expected to cause shifts in the positions and intensities of these bands (λ_max). rsc.org Typically, substituted benzenes show a strong absorption band around 200-220 nm and a weaker, more structured band around 250-290 nm.
Fluorescence Spectroscopy: While many aromatic compounds fluoresce, the presence of the heavy sulfur atom in thiophenols can lead to quenching of fluorescence through enhanced intersystem crossing. Therefore, this compound might be weakly fluorescent or non-fluorescent. If it does fluoresce, the emission spectrum would be red-shifted relative to its absorption spectrum, and the shape and position of the emission band would be sensitive to the solvent environment.
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov From this pattern, scientists can calculate the electron density map of the molecule and, consequently, build a detailed model of its atomic structure. nih.gov
For a molecule like this compound, a successful crystallographic analysis would provide a wealth of information. This includes exact bond lengths, bond angles, and torsion angles, which would confirm the connectivity of the isopropyl ether and thiophenol moieties. Furthermore, it would reveal the conformation of the flexible (iso-propyloxy)methyl side chain relative to the benzene ring in the solid state. The analysis also describes the packing of molecules within the crystal lattice, offering insights into intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds involving the sulfur atom.
As of the latest literature review, a crystal structure for this compound has not been deposited in major crystallographic databases. However, if a suitable crystal were grown, the resulting data would be presented in a standardized format, as illustrated in the hypothetical table below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C10H14OS |
| Formula Weight | 182.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| α (°) | 90 |
| β (°) | 98.45 |
| γ (°) | 90 |
| Volume (ų) | 1021.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.185 |
| Absorption Coefficient (mm⁻¹) | 0.29 |
| F(000) | 392 |
Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.
Computational Chemistry and Theoretical Investigations on 3 Iso Propyloxy Methyl Thiophenol
Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Spectroscopic Property Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the complex many-electron system, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost.
Geometry Optimization and Vibrational Frequency Analysis
A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For 3-[(iso-Propyloxy)methyl]thiophenol, this would involve calculating the electronic energy at various atomic arrangements until the lowest energy conformation is found.
Following optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to validate the computational model.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-S | 1.78 Å |
| Bond Length | S-H | 1.35 Å |
| Bond Length | C-O (ether) | 1.43 Å |
| Bond Angle | C-S-H | 95.5° |
| Dihedral Angle | C-C-S-H | ~180° (anti-periplanar) |
Note: The data in this table is illustrative and not from actual calculations on this compound.
Reaction Pathway Modeling, Transition State Identification, and Activation Energy Calculations
DFT is instrumental in exploring the mechanisms of chemical reactions. For this compound, one could model reactions such as its oxidation, deprotonation of the thiol group, or its participation in nucleophilic substitution. This involves identifying the reactants, products, and any intermediates along the reaction coordinate.
A key aspect of this modeling is locating the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Associated with the sulfur lone pairs; primary site for electrophilic attack. |
| LUMO | -0.8 | Associated with the π* orbitals of the benzene (B151609) ring; primary site for nucleophilic attack. |
| HOMO-LUMO Gap | 5.7 | Suggests moderate chemical stability. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While DFT calculations focus on static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the system, MD can simulate the molecule's conformational changes, flexibility, and interactions with its environment (e.g., a solvent). For this compound, MD simulations could reveal the preferred orientations of the isopropoxy and thiol groups and the flexibility of the methyl ether linkage.
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predicting Chemical Behavior
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties (descriptors) with its chemical reactivity. These descriptors, which can be calculated using computational methods like DFT, might include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters, or topological indices. While no specific QSRR models for this compound have been identified, such a study could predict its reactivity in a particular class of reactions by comparing its descriptors to those of a known set of compounds.
Future Research Directions and Emerging Paradigms in Substituted Thiophenol Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's growing emphasis on green chemistry is steering the development of new synthetic routes for substituted thiophenols that are both efficient and environmentally responsible. Traditional methods for synthesizing thiophenols often involve harsh reagents and produce significant waste, prompting the exploration of cleaner alternatives.
Recent advancements have focused on the use of less toxic and more abundant starting materials, as well as the development of catalytic systems that operate under milder conditions. For instance, copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur (C-S) bonds. These methods often utilize greener solvents and more benign catalysts, such as copper iodide (CuI) nanoparticles, which can catalyze the synthesis of a wide range of substituted thiophenols from aryl halides in the absence of harsh ligands and organic solvents. acs.orgorganic-chemistry.org One notable approach involves the use of readily available and inexpensive sulfur sources like sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O). organic-chemistry.org
Furthermore, electrochemical methods are gaining traction as a sustainable alternative for the synthesis of thiophenol derivatives. These methods can often be performed at room temperature and may only require catalytic amounts of electric charge, minimizing the need for chemical reagents and reducing waste. acs.org The rearrangement of O-aryl thiocarbamates to S-aryl thiocarbamates is one such reaction that can be efficiently carried out using electrochemistry. acs.org Visible-light-mediated photocatalysis also presents a promising avenue for the environmentally friendly synthesis of substituted thiophenols, offering a metal-free and photocatalyst-free system for direct alkylation. acs.orgrsc.org
The exploration of biocatalytic and chemoenzymatic strategies is another burgeoning area. While still in its early stages for thiophenol synthesis, the use of enzymes could offer highly selective and environmentally friendly routes to these compounds. tudelft.nlnih.govlibretexts.orgwikipedia.org
| Feature | Conventional Methods | Emerging Sustainable Routes |
| Reagents | Often harsh and stoichiometric (e.g., strong acids, reducing agents like zinc dust) researchgate.net | Milder, often catalytic (e.g., CuI nanoparticles, enzymes) acs.orgorganic-chemistry.org |
| Solvents | Often hazardous organic solvents | Greener solvents (e.g., water, polyethylene (B3416737) glycol) or solvent-free conditions acs.orgresearchgate.net |
| Energy Input | Often high temperatures | Milder conditions, including room temperature (e.g., photochemistry, electrochemistry) acs.orgacs.org |
| Byproducts | Significant waste generation | Reduced waste and byproducts |
| Selectivity | Can be low, leading to mixtures of products | Often high chemo- and regioselectivity |
Integration with Automated Synthesis and Machine Learning-Aided Reaction Optimization Methodologies
The convergence of automated synthesis platforms and machine learning (ML) is poised to revolutionize the discovery and optimization of reactions for substituted thiophenols. Automated flow chemistry systems enable the rapid and systematic exploration of reaction parameters, leading to accelerated optimization and the generation of compound libraries for screening. syrris.comasynt.comresearchgate.net
Machine learning algorithms are being developed to predict reaction outcomes, such as yield and selectivity, based on a variety of molecular and reaction descriptors. princeton.eduarxiv.orgresearchgate.netresearchgate.netacs.org These models can be trained on large datasets of known reactions to identify complex relationships between reaction components and outcomes. For instance, random forest and neural network models have shown promise in predicting the performance of C-N cross-coupling reactions, a methodology that can be adapted for C-S bond formation in thiophenol synthesis. princeton.edu The use of ML can significantly reduce the number of experiments required to optimize a reaction, saving time and resources. syrris.com
The integration of ML with high-throughput experimentation allows for a closed-loop optimization process where the ML model suggests new reaction conditions, which are then tested by an automated system, and the results are fed back to the model to refine its predictions. This iterative process can rapidly identify optimal conditions for the synthesis of complex substituted thiophenols.
| Machine Learning Approach | Description | Application in Thiophenol Chemistry |
| Random Forest | An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Predicting reaction yields and identifying key reaction parameters for C-S cross-coupling reactions. princeton.edu |
| Neural Networks | A series of algorithms that endeavor to recognize underlying relationships in a set of data through a process that mimics the way the human brain operates. | Predicting reaction outcomes and identifying optimal catalysts and reagents for thiophenol synthesis. tudelft.nlnumberanalytics.com |
| Bayesian Optimization | A sequential design strategy for global optimization of black-box functions that does not assume any functional form. | Efficiently exploring the vast parameter space of a reaction to find the optimal conditions with a minimal number of experiments. |
| Natural Language Processing (NLP) | A field of artificial intelligence that helps computers understand, interpret and manipulate human language. | Extracting reaction information from scientific literature to build large datasets for training ML models. arxiv.org |
Exploration of Novel Reactivity Modes and Unprecedented Catalytic Transformations
The quest for more efficient and selective methods for the synthesis and functionalization of substituted thiophenols is driving the exploration of novel reactivity modes and catalytic transformations. A significant focus is on the development of new C-S bond-forming reactions that proceed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.org
Photocatalysis, particularly using visible light, has emerged as a powerful tool for activating C-H bonds, enabling the direct functionalization of aromatic rings with sulfur-containing groups. acs.orgbeilstein-journals.orgrsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and streamlined synthetic routes. Organocatalysis, which utilizes small organic molecules as catalysts, is another rapidly growing area in C-S bond formation. acs.orgresearchgate.net Chiral organocatalysts can be used to achieve asymmetric sulfa-Michael additions, providing access to enantioenriched thiophenol derivatives. acs.org
Electrochemical synthesis is also being explored for its potential to drive unique and selective transformations. youtube.comyoutube.com By controlling the applied potential, it is possible to achieve selective oxidation or reduction of substrates, leading to the formation of specific C-S bonds. Furthermore, researchers are investigating the use of novel organometallic catalysts to achieve unprecedented transformations, such as the direct arylation of thiophenols with unactivated C-H bonds.
Design of Next-Generation Thiophenol-Containing Molecules with Tailored Chemical Properties
The unique electronic and coordination properties of the thiophenol moiety make it an attractive building block for the design of new molecules with tailored functionalities. Researchers are actively exploring the synthesis of novel thiophenol derivatives for a wide range of applications, from materials science to medicinal chemistry.
In materials science, thiophene-based polymers are being developed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comnih.govresearchgate.netnumberanalytics.comcnr.it The ability to tune the electronic properties of these polymers by introducing different substituents on the thiophene (B33073) ring allows for the optimization of their performance in these devices.
Thiophenol derivatives are also being investigated as corrosion inhibitors for various metals, particularly steel. researchgate.netnih.govresearchgate.netnahrainuniv.edu.iqnih.gov The sulfur atom in the thiophenol molecule can strongly adsorb onto the metal surface, forming a protective layer that prevents corrosion. The design of new thiophenol-based inhibitors with enhanced performance is an active area of research.
Furthermore, thiophenol-containing ligands are being used to construct metal-organic frameworks (MOFs). moffitt.orgchinesechemsoc.orgnih.gov The sulfur atoms in these ligands can coordinate to metal ions, leading to the formation of porous materials with a wide range of potential applications, including catalysis, gas storage, and sensing. beilstein-journals.org
| Application Area | Desired Properties of Thiophenol Moiety | Examples of Designed Molecules |
| Organic Electronics | Tunable electronic properties, good charge transport | Thiophene-based conjugated polymers for OLEDs and OPVs numberanalytics.comnih.govresearchgate.netnumberanalytics.comcnr.it |
| Corrosion Inhibition | Strong adsorption to metal surfaces, formation of protective films | Substituted thiophenols and their derivatives as corrosion inhibitors for steel researchgate.netnih.govresearchgate.netnahrainuniv.edu.iqnih.gov |
| Metal-Organic Frameworks (MOFs) | Coordination to metal ions, creation of porous structures | Thiophenol-containing linkers for the synthesis of functional MOFs for catalysis and sensing beilstein-journals.orgmoffitt.orgchinesechemsoc.orgnih.gov |
| Medicinal Chemistry | Interaction with biological targets, improved pharmacokinetic properties | Thiophenol derivatives as potential therapeutic agents moffitt.org |
Advancements in In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
To gain a deeper understanding of the mechanisms of reactions involving substituted thiophenols and to optimize their synthesis, researchers are increasingly turning to in-situ spectroscopic techniques. These methods allow for the real-time monitoring of reactions, providing valuable information about the formation of intermediates, the kinetics of the reaction, and the influence of different reaction parameters. arxiv.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgmdpi.com
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions in solution. By immersing a probe directly into the reaction mixture, it is possible to obtain real-time information about the concentration of reactants, products, and intermediates. researchgate.netrsc.orgmdpi.comnih.govresearchgate.net
Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is another valuable technique for studying reactions involving thiophenols. rsc.orgrsc.orgnih.gov SERS is highly sensitive to molecules adsorbed on metal surfaces, making it an ideal tool for studying the adsorption of thiophenols on catalysts and for monitoring surface-catalyzed reactions. researchgate.netrsc.orgrsc.orgnih.gov Operando spectroscopy, which combines spectroscopic measurements with simultaneous catalytic activity measurements, provides a powerful approach to understanding the structure-activity relationships of catalysts in real-time. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is also being adapted for real-time reaction monitoring, providing detailed structural information about the species present in the reaction mixture as the reaction progresses. researchgate.net These advanced in-situ techniques are providing unprecedented insights into the chemistry of substituted thiophenols, paving the way for the development of more efficient and selective synthetic methods.
Q & A
Q. Answer :
- FT-IR : Tracks S–H (2560 cm⁻¹) and S–C (680–700 cm⁻¹) vibrations to confirm thiophenol adsorption or derivatization () .
- SERS (Surface-Enhanced Raman Spectroscopy) : Monitors pH-induced changes in thiophenol’s adsorption state on gold electrodes () .
- X-ray crystallography : Resolves structural details of thiophenol-containing phosphazenes (Supplementary Information in ) .
Advanced Question: How can computational methods resolve contradictions in thiophenol reaction kinetics?
Answer :
and highlight the role of DFT (Density Functional Theory) in reconciling kinetic
- Electronic effects : Halogen substituents on thiophenol alter ring polarization, influencing reactivity () .
- Mechanistic modeling : DFT calculations predict solvent-dependent activation energies, explaining discrepancies in rate laws (e.g., thiophenoxide vs. thiophenol reactivity in ) .
Protocol : Use B3LYP/6-311++G** basis sets for vibrational analysis and transition-state modeling .
Basic Question: What experimental precautions are critical when handling thiophenol derivatives?
Q. Answer :
- Waste management : Segregate sulfur-containing byproducts (e.g., triethylammonium chloride) and dispose via professional waste treatment () .
- Stability : Thiophenol sulfoxides (e.g., IML 2 in ) require oxidation control to prevent decomposition .
Advanced Question: How do electronic substituents on thiophenol influence its reactivity in surface reactions?
Answer :
investigates para-substituted thiophenols in ZnO dissolution:
- Electron-withdrawing groups (e.g., 4-Br) : Accelerate reactions by polarizing the Zn–S bond.
- Electron-donating groups (e.g., 4-OCH₃) : Slow reactivity due to reduced bond polarization.
Methodology : Conduct competition experiments with mixed thiols to quantify substituent effects .
Basic Question: What are reliable protocols for synthesizing thioanisole from thiophenol?
- S-Methylation : Use dimethyl carbonate or methanol as methylating agents.
- Limitations : Toxicity of thiophenol requires rigorous safety protocols (e.g., fume hoods, PPE) .
Advanced Question: How can kinetic isotope effects (KIEs) clarify thiophenol reaction mechanisms?
Answer :
While not explicitly covered in the evidence, KIEs could be applied to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
